molecular formula C10H10BrFN6O B10921857 4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1H-pyrazole-3-carbohydrazide

4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B10921857
M. Wt: 329.13 g/mol
InChI Key: WTJMACMPZWTDNC-QLKAYGNNSA-N
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Description

4-BROMO-N’~3~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~3~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions. One common route includes the condensation of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-bromo-1H-pyrazole-3-carbohydrazide under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~3~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce various substituted pyrazole derivatives .

Scientific Research Applications

4-BROMO-N’~3~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N’~3~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10BrFN6O

Molecular Weight

329.13 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H10BrFN6O/c1-5-6(9(12)18(2)17-5)3-13-16-10(19)8-7(11)4-14-15-8/h3-4H,1-2H3,(H,14,15)(H,16,19)/b13-3+

InChI Key

WTJMACMPZWTDNC-QLKAYGNNSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=C(C=NN2)Br)F)C

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=C(C=NN2)Br)F)C

Origin of Product

United States

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